

Geological Formation of Barringtonite from Olivine Basalt: A Technical Guide

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Compound of Interest

Compound Name: Barringtonite

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Abstract

Barringtonite ($MgCO_3 \cdot 2H_2O$) is a rare hydrated magnesium carbonate mineral that forms through the low-temperature weathering of olivine-rich basalt. This technical guide provides a comprehensive overview of the geological formation of **barringtonite**, detailing its discovery, chemical and physical properties, and the geochemical processes that govern its precipitation from olivine basalt. The document summarizes key quantitative data, outlines inferred experimental protocols for its synthesis, and presents a visual representation of the formation pathway. This guide is intended for researchers in geochemistry, mineralogy, and materials science, as well as professionals in drug development who may have an interest in the biominerization and dissolution of magnesium carbonates.

Introduction

Barringtonite is a hydrated magnesium carbonate with the chemical formula $MgCO_3 \cdot 2H_2O$.^[1] ^[2] It was first discovered at Barrington Tops, New South Wales, Australia, where it occurs as nodular encrustations on the surface of olivine basalt.^[2]^[3] The formation of **barringtonite** is a result of the low-temperature chemical weathering of olivine, a primary silicate mineral rich in magnesium. This process involves the leaching of magnesium from the basalt by meteoric water and its subsequent precipitation as a hydrated carbonate. The unique conditions at its type locality, specifically under a waterfall, provide a continuous supply of water and create a

favorable environment for its formation. **Barringtonite** is often found in association with nesquehonite ($\text{MgCO}_3 \cdot 3\text{H}_2\text{O}$), another hydrated magnesium carbonate.[2][3]

Physicochemical Properties of Barringtonite

Barringtonite possesses distinct chemical and physical properties that are crucial for its identification and for understanding its formation and stability.

Chemical Composition

The idealized chemical formula for **barringtonite** is $\text{MgCO}_3 \cdot 2\text{H}_2\text{O}$. The elemental weight percentages are provided in the table below.

| Element | Symbol | Atomic Weight (g/mol) | Percentage by Weight (%) |
|-----------|--------|-----------------------|--------------------------|
| Magnesium | Mg | 24.305 | 20.20 |
| Carbon | C | 12.011 | 9.98 |
| Oxygen | O | 15.999 | 66.47 |
| Hydrogen | H | 1.008 | 3.35 |
| Total | | 100.00 | |

Table 1: Elemental Composition of **Barringtonite**.

Crystallographic and Physical Properties

Barringtonite crystallizes in the triclinic system.[2][4] Its key physical properties are summarized in the following table.

| Property | Value |
|--------------------|---|
| Crystal System | Triclinic |
| Habit | Nodular encrustations of radiating fibers |
| Color | Colorless |
| Streak | White |
| Luster | Vitreous |
| Diaphaneity | Transparent |
| Cleavage | Distinct on {001}, {100}, and {010} |
| Calculated Density | ~2.53 - 2.83 g/cm ³ |

Table 2: Physical and Crystallographic Properties of **Barringtonite**.^{[4][5]}

Geological Setting and Formation Environment

The exclusive known natural occurrence of **barringtonite** is at Rainbow Falls, Sempill Creek, within the Barrington Tops National Park in New South Wales, Australia.^{[4][6]} The geological substrate is a Tertiary olivine basalt.^[2] The formation is intimately linked to the specific microenvironment under the waterfall, which is characterized by:

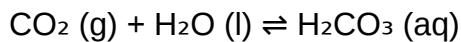
- Low Temperature: The meteoric water is consistently cold, with a temperature of approximately 5°C.^{[2][3]}
- Continuous Water Flow: The waterfall ensures a constant percolation of water through the basalt, facilitating the leaching of magnesium.
- Meteoric Water Chemistry: The water is of meteoric origin, meaning it is derived from precipitation. While specific geochemical data for the water at Rainbow Falls is not readily available, it is expected to be slightly acidic due to dissolved atmospheric carbon dioxide, which is a key reactant in the weathering process.

Geochemical Formation Pathway of Barringtonite

The formation of **barringtonite** from olivine basalt is a multi-step geochemical process that begins with the chemical weathering of olivine and culminates in the precipitation of the hydrated magnesium carbonate.

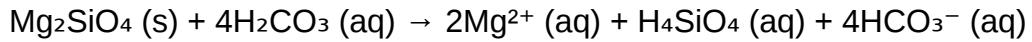
Step 1: Carbonic Acid Formation

Atmospheric carbon dioxide (CO_2) dissolves in meteoric water (H_2O) to form carbonic acid (H_2CO_3). This weak acid is the primary agent responsible for the chemical weathering of the olivine basalt.



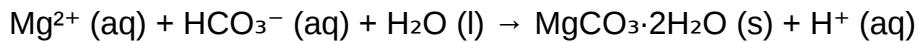
Step 2: Olivine Dissolution

The carbonic acid attacks the olivine ($(\text{Mg},\text{Fe})_2\text{SiO}_4$) in the basalt. For simplicity, we consider the magnesium-rich endmember of olivine, forsterite (Mg_2SiO_4). The acid leaches magnesium ions (Mg^{2+}) and silicic acid (H_4SiO_4) from the mineral structure, releasing them into the water.

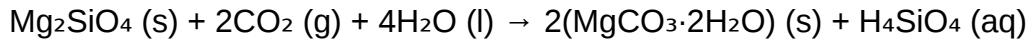


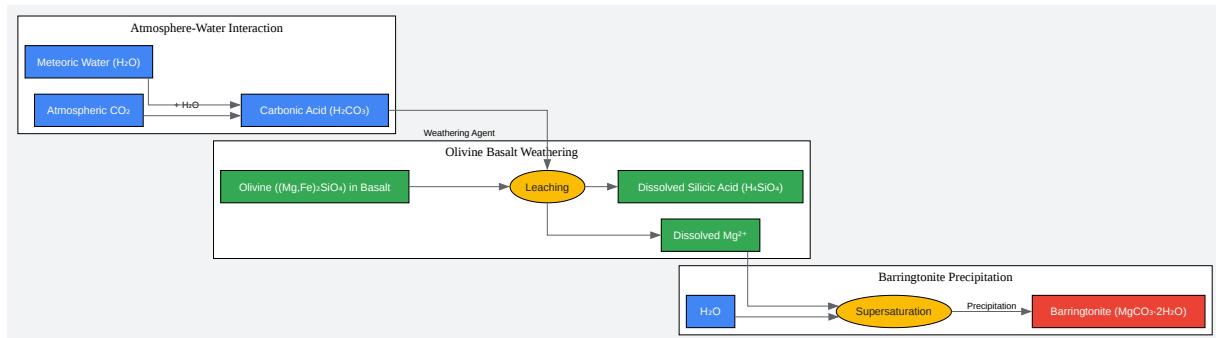
Step 3: Supersaturation and Precipitation

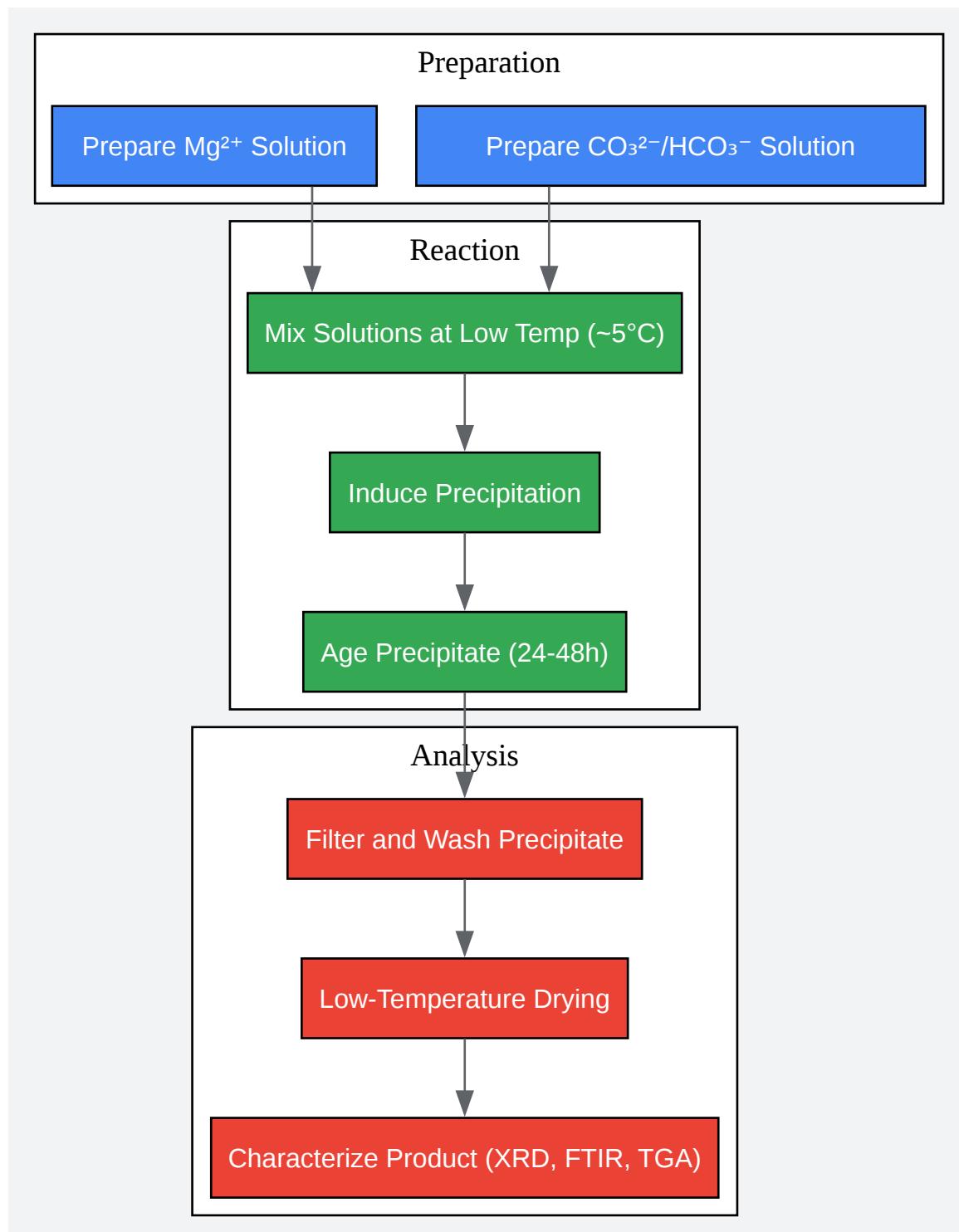
As the concentration of dissolved magnesium (Mg^{2+}) and bicarbonate (HCO_3^-) ions increases in the water, the solution becomes supersaturated with respect to various magnesium carbonate phases. Given the low-temperature conditions, the precipitation of hydrated forms is favored over the anhydrous magnesite (MgCO_3). **Barringtonite** ($\text{MgCO}_3 \cdot 2\text{H}_2\text{O}$) precipitates from the solution when the ion activity product exceeds its solubility product.



The overall simplified reaction for the formation of **barringtonite** from forsterite can be represented as:







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